molecular formula C14H19ClN2O4S B5875906 4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B5875906
M. Wt: 346.8 g/mol
InChI Key: VRCOMWUKZUNVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a chemical compound that belongs to the sulfonamide group. It is widely used in scientific research for its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is based on its ability to inhibit protein kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acid residues in proteins. This process is crucial for the regulation of various cellular processes, including cell growth and proliferation. By inhibiting kinases, this compound can disrupt these processes and lead to changes in cellular behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific kinases that are inhibited. For example, inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Inhibition of GSK-3 can affect glucose metabolism and insulin signaling. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory enzyme, p38 MAP kinase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in lab experiments is its specificity for protein kinases. This compound has a high affinity for CDKs and GSK-3, making it a useful tool for studying these kinases. However, one limitation of using this compound is its potential toxicity. It can affect cellular processes other than protein kinase activity, leading to unintended effects.

Future Directions

There are several future directions for research involving 4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide. One area of interest is the development of new inhibitors that are more specific and less toxic. Another direction is the study of the role of CDKs and GSK-3 in various diseases, including cancer and neurodegenerative disorders. Additionally, this compound could be used to study the effects of protein kinase inhibition on other cellular processes, such as autophagy and apoptosis.

Synthesis Methods

The synthesis of 4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a complex process that involves multiple steps. The first step is the preparation of 4-chlorobenzenesulfonyl chloride by reacting 4-chlorobenzenesulfonic acid with thionyl chloride. The second step is the reaction of 4-chlorobenzenesulfonyl chloride with N-ethylmorpholine to form 4-chloro-N-ethyl-N-(4-morpholinyl)benzenesulfonamide. The final step involves the reaction of 4-chloro-N-ethyl-N-(4-morpholinyl)benzenesulfonamide with ethyl oxalyl chloride to produce this compound.

Scientific Research Applications

4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is widely used in scientific research as a tool to study various biological processes. It is commonly used as a protein kinase inhibitor and has been shown to inhibit the activity of several kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). This compound has also been used to study the role of CDKs in cancer cell growth and proliferation.

Properties

IUPAC Name

4-chloro-N-ethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-2-17(11-14(18)16-7-9-21-10-8-16)22(19,20)13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCOMWUKZUNVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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